4-Phenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Phenyl-1H-pyrazole-3-carboxylic acid belongs to the class of organic compounds known as phenylpyrazoles . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The molecular structure of 4-Phenyl-1H-pyrazole-3-carboxylic acid involves a pyrazole bound to a phenyl group . In certain compounds, the superposition of both pyrazole rings with the formation of shortened contacts and H-bonded rings is observed .Scientific Research Applications
Spectral and Theoretical Investigations
One application of pyrazole-3-carboxylic acid derivatives involves their spectral and theoretical investigation. A study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a closely related compound, employed experimental and theoretical methods such as NMR, FT-IR spectroscopy, and density functional theory (DFT) to understand its structure and properties. These investigations aid in comprehending the molecular behavior and potential applications of similar pyrazole derivatives (Viveka et al., 2016).
Functionalization Reactions
Pyrazole-3-carboxylic acid derivatives also play a role in functionalization reactions. For instance, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine was studied to yield various functionalized products. These functionalization reactions are crucial for creating novel compounds with potential applications in diverse fields (Yıldırım et al., 2005).
Synthesis of Derivatives
Derivatives of pyrazole-3-carboxylic acid are synthesized for various applications. Research on 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid and its derivatives has shown the potential for creating a range of compounds. These derivatives are characterized using spectroscopic methods, highlighting their importance in chemical synthesis and research (Kasımoğulları & Arslan, 2010).
Molecular Structure Analysis
Studying the molecular structure of pyrazole derivatives, such as 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, provides insights into their physical and chemical properties. Such analyses can reveal information like intramolecular hydrogen bonding, which is critical for understanding the reactivity and interaction of these molecules (Zia-ur-Rehman et al., 2008).
Nonlinear Optical Properties
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their nonlinear optical properties. These compounds, characterized by various spectroscopic methods, showed potential in optical limiting applications, indicating their importance in materials science (Chandrakantha et al., 2013).
Metal Complex Formation
Pyrazole carboxylic acids are used in forming metal complexes with diverse structures and properties. Studies on M(II) phenyl substituted pyrazole carboxylate complexes have explored their structural diversity and potential applications, underscoring the versatility of these compounds in coordination chemistry (Gong et al., 2011).
Ionization Constants
Research on the ionization constants of pyrazole carboxylic acid derivatives in different solvent mediums contributes to understanding their acidity and reactivity. This knowledge is crucial for their application in various chemical processes (Alkan et al., 2009).
Antibacterial Activities
Metal complexes involving phenyl substituted pyrazole carboxylates have been examined for their antibacterial properties. This research highlights the potential use of these compounds in developing new antibacterial agents (Liu et al., 2014).
Safety And Hazards
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions for 4-Phenyl-1H-pyrazole-3-carboxylic acid could involve further exploration of its potential applications in these fields.
properties
IUPAC Name |
4-phenyl-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFUUWLMDUOBLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324097 | |
Record name | 4-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
7510-56-7 | |
Record name | 7510-56-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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